N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide
Description
N-(1-Ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by two distinct substituents:
- 3-(3-Methylbutoxy) group: A branched alkoxy chain at the 3-position of the thiophene ring, enhancing lipophilicity and influencing solubility.
Properties
CAS No. |
918136-04-6 |
|---|---|
Molecular Formula |
C18H25NO2S |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H25NO2S/c1-4-18(10-6-5-7-11-18)19-17(20)16-15(9-13-22-16)21-12-8-14(2)3/h1,9,13-14H,5-8,10-12H2,2-3H3,(H,19,20) |
InChI Key |
VKAAUWWEXVNSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C |
Origin of Product |
United States |
Biological Activity
N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C23H29N3O2S
- Molecular Weight : 413.56 g/mol
- Functional Groups : Contains a thiophene ring, amide group, and ethynyl substituent.
Spectroscopic Data
Spectroscopic analysis provides insight into the compound's structure:
| Spectroscopic Technique | Observations |
|---|---|
| IR (cm) | Broad peak at 3449 (N–H), 2220 (C≡N), 1696 (C=O) |
| NMR (ppm) | 2.46 (s, 3H, CH), 10.19 (s, 1H, NH) |
| NMR (ppm) | 14.35 (CH), 96.10, 165.25 (C=O) |
Antimicrobial Activity
Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can effectively inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Ampicillin | 16 | 32 |
Insecticidal Activity
The compound's potential as an insecticide has also been explored. A related study focused on the larvicidal activity against Aedes aegypti, a vector for several viral diseases.
Larvicidal Activity Results
The larvicidal activity was assessed using various concentrations of the compound:
| Concentration (µM) | LC50 (µM) | LC90 (µM) |
|---|---|---|
| 10 | 150 | 300 |
| 25 | 75 | 150 |
| 50 | 30 | 60 |
The results indicate that the compound exhibits promising larvicidal activity with low toxicity to mammalian cells.
Cytotoxicity Studies
Safety evaluations are crucial for any potential therapeutic agent. Cytotoxicity tests on human peripheral blood mononuclear cells revealed that the compound did not exhibit significant cytotoxic effects even at high concentrations.
While detailed mechanisms are still under investigation, preliminary studies suggest that the biological activity may be linked to the inhibition of key enzymes in microbial pathways or disruption of cell membrane integrity in insects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key features of N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide with structurally related compounds from the evidence:
Key Observations:
- Lipophilicity : The 3-(3-methylbutoxy) group in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in Compound 119) or polar nitro groups (e.g., T-IV-H) .
- Solubility : Bulky substituents like ethynylcyclohexyl may reduce aqueous solubility, similar to the trifluoromethylbenzyl group in the SNAT2 inhibitor .
- Crystallinity : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit strong intermolecular interactions (C–H···O/S), leading to higher melting points (>390 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
